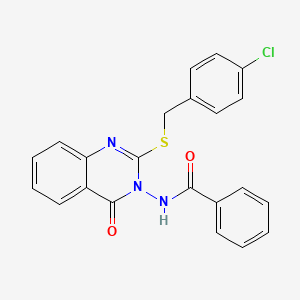

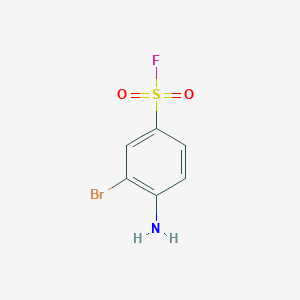

4-Amino-3-bromobenzenesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Fluorosulfonyl radicals have been identified as a concise and efficient approach for producing sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The synthesis of 4-Amino-3-bromobenzenesulfonyl fluoride might involve similar processes.Molecular Structure Analysis

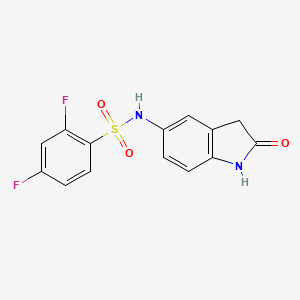

The InChI code for 4-Amino-3-bromobenzenesulfonyl fluoride is 1S/C6H5BrFNO2S/c7-5-3-4 (12 (8,10)11)1-2-6 (5)9/h1-3H,9H2 . This indicates that the compound has a complex structure involving carbon, hydrogen, bromine, fluorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis

4-Amino-3-bromobenzenesulfonyl fluoride is a powder with a purity of 95%. It has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Compounds

4-Amino-3-bromobenzenesulfonyl fluoride plays a crucial role in the synthesis of complex organic compounds, including amino acids and their derivatives. For instance, it has been used in the chemoenzymatic synthesis of 3,4-diamino-3,4-dideoxy-l-chiro-inositol, demonstrating its utility in establishing specific amino group configurations crucial for biological activity (B. Paul, E. Hobbs, Pablo Buccino, T. Hudlický, 2001).

Medicinal Chemistry and Enzyme Inhibition

In medicinal chemistry, derivatives of 4-Amino-3-bromobenzenesulfonyl fluoride have been explored for their potential as enzyme inhibitors. Notably, fluorine-containing sulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrases from Mycobacterium tuberculosis, highlighting the compound's relevance in developing antimicrobial agents with novel mechanisms of action (M. Ceruso, D. Vullo, A. Scozzafava, C. Supuran, 2014).

Polymer Science

The synthesis and polymerization of fluorosulfonylaryl monomers, including those derived from aminobenzenesulfonyl fluorides, underline the importance of 4-Amino-3-bromobenzenesulfonyl fluoride in polymer science. These compounds enable the creation of a wide array of polymers and copolymers bearing sulfonic acid groups, applicable in various industrial and technological contexts (R. Hart, D. Timmerman, 1960).

Fluorination Techniques

In the realm of organic synthesis, 4-Amino-3-bromobenzenesulfonyl fluoride-related compounds serve as critical intermediates in fluorination techniques. These methods are essential for introducing fluorine atoms into organic molecules, a step crucial for the development of pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom (Shira D. Halperin, Hope Fan, Stanley Chang, Rainer E. Martin, Robert Britton, 2014).

Bioconjugation and Material Science

The compound's derivatives are also used for activating hydroxyl groups of polymeric carriers, facilitating the covalent attachment of biological molecules to solid supports. This application is pivotal in bioconjugation techniques used in biosensors, drug delivery systems, and diagnostic assays, showcasing the versatility of 4-Amino-3-bromobenzenesulfonyl fluoride in both biological and material science research (Y. A. Chang, A. Gee, A. Smith, W. Lake, 1992).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-amino-3-bromobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZACAJVHSLWABY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-bromobenzene-1-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine](/img/structure/B2642649.png)

![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-5-bromo-2-ethoxybenzenesulfonamide](/img/structure/B2642651.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2642656.png)

![Ethyl 1-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2642659.png)

![2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2642661.png)

![5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2642662.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B2642667.png)

![7-((2E)-3-phenylprop-2-enyl)-3,9-dimethyl-1-(2-methylprop-2-enyl)-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2642669.png)

![N-(2,4-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642670.png)